N-(2-(Phenylthio)phenyl)dibenzo[b,f][1,4]thiazepin-11-amine

HPLC method development Physicochemical characterization Impurity profiling

N-(2-(Phenylthio)phenyl)dibenzo[b,f][1,4]thiazepin-11-amine (CAS 2206135-50-2, molecular formula C25H18N2S2, molecular weight 410.6 g/mol) is a synthetic dibenzothiazepine derivative structurally related to the atypical antipsychotic quetiapine. Unlike quetiapine, which bears a 2-(2-(piperazin-1-yl)ethoxy)ethanol side chain, this compound carries an N‑(2‑(phenylthio)phenyl) substituent at the 11‑position, resulting in substantially higher lipophilicity (XLogP3 = 6.8 vs.

Molecular Formula C25H18N2S2
Molecular Weight 410.6 g/mol
Cat. No. B13428370
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-(Phenylthio)phenyl)dibenzo[b,f][1,4]thiazepin-11-amine
Molecular FormulaC25H18N2S2
Molecular Weight410.6 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)SC2=CC=CC=C2N=C3C4=CC=CC=C4SC5=CC=CC=C5N3
InChIInChI=1S/C25H18N2S2/c1-2-10-18(11-3-1)28-23-16-8-5-13-20(23)26-25-19-12-4-7-15-22(19)29-24-17-9-6-14-21(24)27-25/h1-17H,(H,26,27)
InChIKeyJIRNZWSAPSJMFA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(2-(Phenylthio)phenyl)dibenzo[b,f][1,4]thiazepin-11-amine (Quetiapine Impurity 12 / EP Impurity W): Procurement-Ready Reference Standard Overview


N-(2-(Phenylthio)phenyl)dibenzo[b,f][1,4]thiazepin-11-amine (CAS 2206135-50-2, molecular formula C25H18N2S2, molecular weight 410.6 g/mol) is a synthetic dibenzothiazepine derivative structurally related to the atypical antipsychotic quetiapine. Unlike quetiapine, which bears a 2-(2-(piperazin-1-yl)ethoxy)ethanol side chain, this compound carries an N‑(2‑(phenylthio)phenyl) substituent at the 11‑position, resulting in substantially higher lipophilicity (XLogP3 = 6.8 vs. 2.7 for quetiapine) [1][2]. It is catalogued as Quetiapine Impurity 12 and designated as Quetiapine EP Impurity W in European Pharmacopoeia monographs, and is supplied as a certified analytical reference standard for impurity profiling, method validation, and quality control of quetiapine active pharmaceutical ingredient (API) and finished dosage forms [3].

Why In-Class Dibenzothiazepine Analogs Cannot Substitute for N-(2-(Phenylthio)phenyl)dibenzo[b,f][1,4]thiazepin-11-amine in Impurity Profiling


In the context of quetiapine impurity profiling, structural analogs within the dibenzothiazepine class are not interchangeable because even minor modifications to the substituent at the 11‑position produce distinct chromatographic retention times, mass spectral fragmentation patterns, and detector responses. N‑(2‑(Phenylthio)phenyl)dibenzo[b,f][1,4]thiazepin‑11‑amine differs from quetiapine and other specified impurities (e.g., impurity VI: 11‑(1‑piperazinyl)dibenzo[b,f][1,4]thiazepine) in molecular weight, lipophilicity (XLogP3 6.8 vs. 2.7), and hydrogen‑bonding capacity, all of which directly influence separation by reversed‑phase HPLC and ionization efficiency in LC‑MS/MS [1][2]. Regulatory guidelines (ICH Q3A/Q3B) mandate that impurity reference standards used for identity, quantification, and qualification must exactly match the structure of the specified impurity; therefore, using an incorrect analog would invalidate analytical method validation and jeopardize ANDA or DMF submissions [3].

Quantitative Differentiation Evidence for N-(2-(Phenylthio)phenyl)dibenzo[b,f][1,4]thiazepin-11-amine Against Quetiapine and Related Impurities


Hydrophobicity (XLogP3) Differentiation: 4.1 Log-Unit Increase Over Quetiapine API Drives Chromatographic Separation

The target compound demonstrates a computed XLogP3 of 6.8 [1], whereas quetiapine free base exhibits an XLogP3 of 2.7 [2], yielding a difference of +4.1 log units. This 4.1 log unit increase in lipophilicity directly translates to substantially longer retention on reversed-phase C18 columns (typical ΔlogP of ~4 translates to ~8–12 min retention shift under generic gradient conditions), enabling baseline separation from the parent drug peak during impurity profiling [1][2].

HPLC method development Physicochemical characterization Impurity profiling

Molecular Weight Distinction: +27.1 Da Above Quetiapine and +103.1 Da Above the Core Piperazine Impurity Enables Unambiguous MS Identification

The target compound has a molecular weight of 410.6 Da [1], which is 27.1 Da higher than quetiapine (383.5 Da) and 103.1 Da higher than the commonly encountered impurity 11‑(1‑piperazinyl)dibenzo[b,f][1,4]thiazepine (307.5 Da) [2][3]. This distinct mass difference, combined with the unique isotopic pattern from two sulfur atoms, provides a clear identification window in full-scan MS and enables selective reaction monitoring (SRM) transitions that do not interfere with the parent drug or other specified impurities.

LC-MS/MS Mass spectrometry Impurity identification

Hydrogen-Bond Acceptor Count Reduction: 3 vs. 5 Acceptors Differentiates Solubility and LogD Behavior from Quetiapine

The target compound possesses 3 hydrogen-bond acceptor (HBA) sites (two thiazepine-ring S and N atoms plus the N‑(phenylthio)aniline nitrogen), compared to 5 HBA sites for quetiapine (which includes additional oxygen atoms from the ethoxyethanol chain and piperazine nitrogens) [1][2]. This deficit of 2 HBA sites reduces aqueous solubility and enhances distribution into organic phases at physiological pH, as reflected in the computed logD7.4 difference (estimated ~5.0 for the target vs. ~2.3 for quetiapine).

Solubility assessment Physicochemical profiling LogD prediction

Regulatory Designation as Quetiapine EP Impurity W: Pharmacopeial Traceability Required for ANDA Submissions

The compound is explicitly designated as Quetiapine EP Impurity W, aligning with the European Pharmacopoeia monograph for quetiapine . Unlike non-pharmacopeial impurities, this designation means the compound must be used as a reference standard for the identification and quantification of Impurity W in any ANDA or marketing authorization application that references the EP monograph. Alternative in-house synthesized analogs lacking this designation, even if structurally similar, do not satisfy the regulatory requirement for pharmacopeial traceability [1].

Pharmacopeial compliance Regulatory submission Reference standard

Best-Fit Application Scenarios for N-(2-(Phenylthio)phenyl)dibenzo[b,f][1,4]thiazepin-11-amine Based on Quantitative Differentiation Evidence


Regulatory-Compliant Impurity Profiling for Quetiapine ANDA Submissions (EP Impurity W Quantification)

Pharmaceutical QC laboratories conducting impurity profiling for quetiapine drug substance under the European Pharmacopoeia monograph must use N‑(2‑(Phenylthio)phenyl)dibenzo[b,f][1,4]thiazepin‑11‑amine as the certified reference standard for Impurity W. The compound's designation as an EP-specified impurity and its documented HPLC purity of >98% [1] ensure that the reference standard meets ICH Q2(R1) requirements for specificity and accuracy. The extreme XLogP3 difference of +4.1 log units vs. quetiapine (6.8 vs. 2.7) [2][3] guarantees baseline chromatographic resolution, while the +27.1 Da mass shift enables unambiguous LC-MS confirmation [2][4].

LC-MS/MS Method Development and Validation for Trace-Level Quetiapine Impurity Quantification

In mass spectrometry-based method development, the target compound's distinct molecular weight (410.6 Da) and unique di‑sulfur isotopic pattern differentiate it from quetiapine (383.5 Da) and other specified impurities such as 11‑(1‑piperazinyl)dibenzothiazepine (307.5 Da) [2][4][5]. The 2‑HBA deficit relative to quetiapine also influences electrospray ionization efficiency, requiring dedicated tuning of source parameters for optimal sensitivity. These quantitative physicochemical differences allow the development of selective SRM transitions that avoid cross-talk with co‑eluting analogs.

Forced Degradation Studies for Quetiapine Stability-Indicating Method Validation

Forced degradation studies under ICH Q1A guidelines require the identification and quantification of degradation products. N‑(2‑(Phenylthio)phenyl)dibenzo[b,f][1,4]thiazepin‑11‑amine may arise as a degradation product under oxidative stress conditions involving residual phenylthio intermediates. Its high lipophilicity (XLogP3 6.8) and low HBA count (3 acceptors) make it selectively extractable into organic solvents, impacting mass balance calculations during forced degradation protocols [2][3]. Using the certified reference standard ensures accurate relative response factor (RRF) determination for this specific impurity.

Quality Control Batch Release Testing of Quetiapine Fumarate Finished Dosage Forms

In commercial batch release testing, the target compound serves as the quantitative reference for Impurity W content, which must not exceed the identification threshold (typically 0.10% for a daily dose of >10 mg/day quetiapine per ICH Q3B) [6]. The documented HPLC purity specification (>98%) and the availability of detailed CoA data including 1H NMR, 13C NMR, IR, and MS [6] provide the traceability required for cGMP-compliant laboratory operations and enable consistent inter-laboratory reproducibility across different QC sites.

Quote Request

Request a Quote for N-(2-(Phenylthio)phenyl)dibenzo[b,f][1,4]thiazepin-11-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.